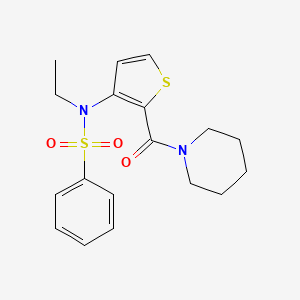

N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

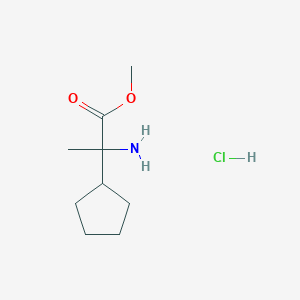

“N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide” is a compound that contains a piperidine and thiophene moiety . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Various intra- and intermolecular reactions have been used to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Similarly, the synthesis of thiophene derivatives has also been explored, with methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis being used .

Molecular Structure Analysis

The molecular structure of “N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide” includes a piperidine ring, a thiophene ring, and a benzenesulfonamide group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Aplicaciones Científicas De Investigación

Let’s explore six unique scientific research applications:

Medicinal Chemistry and Drug Design

Piperidine derivatives serve as essential building blocks for constructing drugs. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are present in over twenty classes of pharmaceuticals and exhibit diverse pharmacological activities. Scientists continue to develop efficient and cost-effective methods for synthesizing these valuable molecules .

Antiviral Properties

Certain piperidine-containing alkaloids, such as piperine , demonstrate antiviral properties. Piperine, found in black pepper, has a broad scope of beneficial biological effects, including antiviral activity . Researchers investigate its potential as a therapeutic agent against viral infections.

Anti-Inflammatory Agents

Piperidine derivatives have been explored for their anti-inflammatory properties. Compounds containing the piperidine ring may modulate inflammatory pathways and offer potential treatments for inflammatory diseases .

Antitumor Activity

Alkaloids like aloperine and matrine , which contain fused piperidine rings, exhibit antitumor properties. These compounds have been studied for their effects on cancer cells and tumor growth inhibition .

Neurological Disorders

Researchers investigate piperidine derivatives as potential agents for treating neurological disorders. These compounds may interact with neurotransmitter receptors and influence neuronal function .

Spiropiperidines in Drug Discovery

Spiropiperidines, a class of piperidine derivatives, have gained attention in drug discovery. Their unique structural features make them promising candidates for developing novel therapeutic agents .

Propiedades

IUPAC Name |

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-2-20(25(22,23)15-9-5-3-6-10-15)16-11-14-24-17(16)18(21)19-12-7-4-8-13-19/h3,5-6,9-11,14H,2,4,7-8,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRFTIIGDKMTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)

![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)